βCCt

GABAA receptor radioligand binding subtype selectivity

βCCt is the definitive research tool for isolating α1-subunit pharmacology—combining α1-preferential binding (Ki: 0.72 nM) with neutral antagonist efficacy. Unlike non-selective flumazenil or inverse agonists (βCCM/βCCE), βCCt selectively blocks α1-GABAA receptors without confounding intrinsic activity. Validated in alcohol self-administration (P/HAD rat lines) and diazepam withdrawal paradigms, it is essential for addiction, anxiety, and sedation studies demanding subunit-level resolution.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 93835-05-3
Cat. No. B141789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameβCCt
CAS93835-05-3
Synonyms3-carbo-t-butoxy-beta-carboline
3-carboxy-tert-butoxy-beta-carboline
beta-carboline-3-carboxylate t-butyl ester
beta-carboline-3-carboxylate-t-butyl ester
beta-CCT
beta-CCtB
tert-butyl beta-carboline-3-carboxylate
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3
InChIKeyFVFFDKKTXYVCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





βCCt (CAS 93835-05-3) α1-Selective GABA-A Benzodiazepine Antagonist: Core Binding and Pharmacological Profile for Research Procurement


βCCt (tert-butyl β-carboline-3-carboxylate, CAS 93835-05-3) is a β-carboline derivative that functions as a preferential antagonist at the benzodiazepine binding site of GABAA receptors containing the α1 subunit . It belongs to a class of β-carboline-3-carboxylate esters developed to dissect the subunit-specific pharmacology of benzodiazepine-sensitive GABAA receptor subtypes [1]. βCCt is characterized as a 'near neutral' antagonist, exhibiting little to no intrinsic efficacy across α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2, and α6β3γ2 recombinant receptor subtypes . This unique profile distinguishes it from both non-selective antagonists like flumazenil and from β-carboline inverse agonists, making it a critical tool for investigating α1-mediated physiological and behavioral processes without the confounding influence of inverse agonism or subtype non-selectivity.

Why Flumazenil or Other β-Carbolines Cannot Substitute for βCCt in α1-Subunit-Specific Investigations


Generic substitution of βCCt with the clinically available benzodiazepine antagonist flumazenil or with other β-carboline derivatives such as βCCM or βCCE introduces critical experimental confounds. Flumazenil is a non-selective competitive antagonist that binds with similar high affinity to α1-, α2-, α3-, and α5-containing GABAA receptors , thereby failing to discriminate between the distinct physiological and behavioral roles of these subunits [1]. Conversely, βCCM and βCCE are β-carboline inverse agonists that exhibit strong negative intrinsic efficacy, which can induce effects opposite to those of benzodiazepines, confounding interpretation of antagonism studies [2]. Even among β-carbolines, βCCt's unique combination of α1-selectivity and neutral antagonist efficacy sets it apart. The quantitative evidence detailed in Section 3 demonstrates that βCCt's α1-preference is not absolute but is sufficient to functionally dissect α1-mediated effects in vivo, a capability that flumazenil and other classical tools lack.

Quantitative Evidence for βCCt Differentiation: Subtype Selectivity, Functional Efficacy, and In Vivo Behavioral Dissection


α1-Selective Binding Profile of βCCt Compared to Non-Selective Antagonist Flumazenil

βCCt demonstrates clear binding selectivity for the α1-containing GABAA receptor subtype, a key differentiator from the non-selective antagonist flumazenil. In radioligand binding assays using recombinant human GABAA/BzR subtypes (αxβ3γ2), βCCt exhibits Ki values of 0.72 nM (α1), 15 nM (α2), 18.9 nM (α3), 110.8 nM (α5), and >5,000 nM (α6) . In contrast, flumazenil displays comparable high affinity across α1, α2, α3, and α5 subtypes, with reported Ki values generally in the low nanomolar range (e.g., ~1-2 nM) for all, and substantially lower affinity for α4 and α6 subtypes . This provides βCCt with a >20-fold selectivity for α1 over α2 and α3, a >150-fold selectivity over α5, and a >6,900-fold selectivity over α6.

GABAA receptor radioligand binding subtype selectivity Ki

Functional Neutral Antagonist Profile of βCCt Versus Inverse Agonist β-Carbolines

βCCt acts as a 'near neutral' antagonist at GABAA receptors, a property that critically distinguishes it from other β-carboline-3-carboxylate esters like βCCM and βCCE, which are robust inverse agonists. In functional studies using recombinant α1β3γ2 receptors expressed in Xenopus oocytes, βCCt produces no significant change in GABA-evoked currents, demonstrating a lack of intrinsic efficacy [1]. In contrast, βCCM (methyl ester) and βCCE (ethyl ester) exhibit strong negative intrinsic efficacy, reducing GABA currents by 20-40% depending on assay conditions, a property that can induce anxiogenic and proconvulsant effects in vivo [2]. βCCt's neutral antagonist profile ensures that observed in vivo effects stem solely from blockade of endogenous tone or exogenously applied agonists, without the confounding behavioral consequences of inverse agonism.

functional efficacy electrophysiology two-electrode voltage clamp GABA shift

In Vivo Functional Dissociation of Anxiolytic and Amnesic Effects Using βCCt in Mice

βCCt's α1-selectivity permits the in vivo dissociation of the anxiolytic and amnesic effects of benzodiazepines, a feat not achievable with non-selective antagonists. In a study by Belzung et al. (2000), βCCt (30 mg/kg, i.p.) completely blocked the anxiolytic-like effect of chlordiazepoxide (5 mg/kg, i.p.) in the mouse elevated plus-maze, as measured by an increase in open-arm entries [1]. However, the same dose of βCCt did not alter the amnesic effect of chlordiazepoxide in the passive avoidance step-through test or radial arm maze [1]. This is in stark contrast to flumazenil, which antagonizes both anxiolytic and amnesic effects of benzodiazepines due to its non-selective binding [2].

anxiolytic amnesic behavioral pharmacology elevated plus maze passive avoidance

βCCt Reversal of Diazepam Withdrawal-Induced Anxiety Implicates α1 Subunits

βCCt has been shown to reverse diazepam withdrawal-induced anxiety in rats, a finding that directly implicates α1-containing GABAA receptors in the neuroadaptive changes underlying benzodiazepine dependence. In a 2013 study, rats treated with diazepam (2 mg/kg, i.p.) for 21 days exhibited significant anxiety-like behavior in the elevated plus maze 24 hours after cessation [1]. Acute challenge with βCCt (1.25, 5, and 20 mg/kg, i.p.) alleviated this withdrawal-induced anxiety, producing an anxiolytic-like response comparable to that of acute diazepam [1]. Flumazenil (10 mg/kg, i.p.) also reversed the anxiety, but its non-selective action does not allow for the same mechanistic attribution to α1 subunits [1].

benzodiazepine withdrawal anxiety physical dependence elevated plus maze

βCCt Reduces Alcohol Self-Administration in Genetically Selected Rat Lines Without Affecting Sucrose Consumption

βCCt has been shown to selectively reduce alcohol self-administration in alcohol-preferring (P) and high-alcohol-drinking (HAD) rat lines, an effect not observed with non-selective antagonists and which demonstrates a potential therapeutic application tied to its α1-selectivity. In operant self-administration studies, βCCt significantly decreased ethanol-reinforced responding without affecting responding for a sucrose solution, indicating a specific effect on alcohol-motivated behavior rather than a general suppression of appetitive behavior [1]. This effect is not observed with flumazenil, which does not selectively reduce ethanol self-administration in these models [2]. Furthermore, βCCt is orally active, demonstrating in vivo bioavailability [1].

alcohol use disorder self-administration alcohol-preferring rats high alcohol drinking rats

Optimal Research Applications for βCCt Based on Documented Subtype Selectivity and Behavioral Pharmacology


Dissecting the Neuroanatomical and Behavioral Roles of α1-Containing GABAA Receptors

Researchers investigating the specific contributions of α1-subunit-containing GABAA receptors to anxiety, sedation, motor coordination, learning and memory, and addiction should prioritize βCCt. Its α1-preferential binding (Ki: α1=0.72 nM vs. α2/α3=15-18.9 nM) and neutral antagonist profile allow for the selective blockade of α1-mediated effects without the confounding influence of inverse agonism or non-selective receptor engagement . βCCt is ideal for combination studies with non-selective benzodiazepine agonists (e.g., diazepam, chlordiazepoxide) to determine which of their behavioral effects are mediated by α1-containing receptors [1].

Investigating the Neurobiology of Alcohol Use Disorder (AUD) in Preclinical Models

βCCt is a critical tool for studying the role of α1-containing GABAA receptors in alcohol-motivated behaviors. Unlike flumazenil, βCCt selectively reduces ethanol self-administration in alcohol-preferring (P) and high-alcohol-drinking (HAD) rat lines without affecting natural reward (sucrose) consumption [2]. This makes βCCt essential for experiments aimed at validating α1-containing receptors as therapeutic targets for AUD and for understanding the neural circuitry underlying alcohol reinforcement.

Mechanistic Studies of Benzodiazepine Tolerance, Dependence, and Withdrawal

βCCt's ability to reverse diazepam withdrawal-induced anxiety in rats provides direct evidence for the involvement of α1-containing GABAA receptors in the neuroadaptive processes underlying benzodiazepine physical dependence [3]. Researchers studying the molecular and cellular mechanisms of tolerance, dependence, and withdrawal syndromes should utilize βCCt to probe the specific role of α1 subunits in these phenomena, as non-selective antagonists cannot provide this level of mechanistic resolution.

Structure-Activity Relationship (SAR) Studies and Development of Next-Generation α1-Selective Ligands

βCCt serves as the prototypical α1-selective β-carboline scaffold for medicinal chemistry efforts. SAR studies have demonstrated that modifications at the 6-position of the β-carboline ring (e.g., WYS8) can further enhance α1-selectivity [4]. βCCt and its analogs are essential for refining pharmacophore models of the benzodiazepine binding site and for developing novel α1-selective agents with potential therapeutic applications in anxiety, alcohol abuse, and other disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for βCCt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.